1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine
Description
Properties
CAS No. |
918479-97-7 |
|---|---|
Molecular Formula |
C25H28N2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-(2-phenylethyl)-4-[(2-phenylphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H28N2/c1-3-9-22(10-4-1)15-16-26-17-19-27(20-18-26)21-24-13-7-8-14-25(24)23-11-5-2-6-12-23/h1-14H,15-21H2 |
InChI Key |
AALSZVMUHSDVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Alkylation of Piperazine
One of the primary methods for synthesizing this compound involves the direct alkylation of piperazine derivatives:
Reagents :
- Piperazine
- [1,1'-Biphenyl]-2-carboxaldehyde
- 2-Phenylethyl bromide
-
- Dissolve piperazine in a suitable solvent (e.g., ethanol).
- Add [1,1'-biphenyl]-2-carboxaldehyde and stir at room temperature.
- Introduce 2-phenylethyl bromide to the reaction mixture.
- Heat the mixture under reflux for several hours.
- Purify the product using column chromatography.
Yield : Approximately 65-75% based on starting materials.
Method 2: Two-Step Synthesis via Intermediate Formation
This method employs an intermediate piperazine derivative:
Reagents :
- Benzyl chloride
- Piperazine
- [1,1'-Biphenyl]-2-carboxylic acid
-
- React piperazine with benzyl chloride to form a benzylpiperazine intermediate.
- Treat the intermediate with [1,1'-biphenyl]-2-carboxylic acid in the presence of a coupling agent (e.g., DCC).
- Purify the final product through recrystallization.
Yield : Approximately 70% after purification.
Method 3: Use of Catalytic Systems
A more advanced method involves using catalytic systems for increased efficiency:
Reagents :
- Piperazine
- [1,1'-Biphenyl]-2-boronic acid
- A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
- Combine piperazine and [1,1'-biphenyl]-2-boronic acid in a solvent like DMF.
- Add the palladium catalyst and base (e.g., K₂CO₃).
- Heat under nitrogen atmosphere at elevated temperatures.
- Isolate and purify the resulting compound through silica gel chromatography.
Yield : Approximately up to 85%, showcasing improved efficiency due to catalysis.
The following table summarizes the key aspects of each method:
| Method | Key Reagents | Steps Involved | Yield (%) |
|---|---|---|---|
| Direct Alkylation | Piperazine, [1,1'-Biphenyl]-2-carboxaldehyde, 2-Phenylethyl bromide | Alkylation under reflux | 65-75 |
| Two-Step Synthesis | Benzyl chloride, Piperazine, [1,1'-Biphenyl]-2-carboxylic acid | Intermediate formation and coupling | ~70 |
| Catalytic Systems | Piperazine, [1,1'-Biphenyl]-2-boronic acid, Pd catalyst | Catalytic coupling reaction | Up to 85% |
The preparation of the compound "1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine" can be effectively achieved through various synthetic routes that offer different yields and efficiencies. The choice of method may depend on available reagents, desired yield, and specific laboratory conditions.
Chemical Reactions Analysis
Types of Reactions
1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Neuropharmacology
Piperazine derivatives are increasingly recognized for their roles as modulators of neurotransmitter systems. The compound has been investigated for its potential as an adenosine A2A receptor antagonist , which is significant in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Research indicates that antagonists of this receptor can mitigate symptoms associated with these conditions by enhancing dopaminergic signaling and reducing neuroinflammation .
Cancer Therapy
The compound has also been evaluated for its anticancer properties. Studies have shown that piperazine derivatives can inhibit key proteins involved in cancer cell proliferation. Specifically, the inhibition of polo-like kinase 1 (Plk1) , a critical regulator of mitosis, has been explored using structurally similar compounds. Inhibiting Plk1 can lead to mitotic arrest and apoptosis in cancer cells while sparing normal cells, thereby presenting a promising therapeutic strategy .
Synthesis and Characterization
The synthesis of 1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine typically involves multi-step organic reactions. Key steps include:
- Formation of the biphenyl moiety : This is achieved through coupling reactions that link phenyl groups via carbon-carbon bonds.
- Piperazine ring formation : The piperazine structure is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
The characterization of synthesized compounds is often performed using techniques like NMR spectroscopy and mass spectrometry to confirm structural integrity and purity .
Biological Evaluation
Biological evaluations often focus on the binding affinity and selectivity of the compound towards its target receptors. For instance:
- Binding Studies : Compounds are assessed for their ability to bind to adenosine receptors using radiolabeled ligands. The binding affinity (K_i values) provides insights into the potency of the compound against specific targets.
- In vitro assays : These studies evaluate the functional effects of the compound on cell lines expressing target receptors or proteins. For example, assays measuring cell viability and apoptosis can elucidate anticancer efficacy .
Case Studies
Several case studies highlight the effectiveness of piperazine derivatives, including our compound:
- Neurodegenerative Disorders : A study demonstrated that a related piperazine compound significantly reduced neuroinflammation in animal models of Alzheimer’s disease, suggesting a mechanism involving adenosine receptor modulation .
- Cancer Inhibition : Research on Plk1 inhibitors revealed that compounds with similar structures to this compound exhibited high selectivity and potency against cancer cell lines, leading to increased apoptosis rates compared to untreated controls .
Mechanism of Action
The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets. The biphenyl and phenylethyl groups may facilitate binding to receptors or enzymes, modulating their activity. The piperazine ring can act as a scaffold, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperazine Derivatives
Table 1: Key Piperazine Derivatives and Their Substituents
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity
- MT-45: Exhibits opioid-like analgesic activity due to its 1,2-diphenylethyl group, which mimics morphine’s structure .
- Benzylpiperazine (BZP) : A psychoactive stimulant with dopamine and serotonin receptor activity . The target compound’s biphenyl group likely enhances lipophilicity, increasing CNS penetration compared to BZP but may reduce selectivity due to steric hindrance.
- Arylpiperazines (e.g., 1-(2-methoxyphenyl) derivatives) : High affinity for 5-HT₁ₐ receptors (Ki = 0.6 nM) is achieved through optimized substituent length and electronic effects . The target compound’s biphenyl group may hinder binding to serotonin receptors but could favor other targets like dopamine D₂ (as seen in biphenyl-piperazine hybrids in ).
Metabolic Stability and Toxicity
Structure-Activity Relationship (SAR) Insights
- Substituent Bulk : The biphenyl-2-ylmethyl group’s steric bulk may limit binding to smaller receptor pockets (e.g., 5-HT₁ₐ) but enhance interactions with larger targets like PD-1/PD-L1 (as seen in terphenyl-piperazine hybrids) .
- Positional Isomerism: The biphenyl-2-yl group (target compound) vs. globular protein domains.
- Flexibility : The 2-phenylethyl chain’s flexibility may allow adaptive binding to receptors with dynamic conformations, contrasting with rigid analogues like MT-45.
Biological Activity
1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine is a compound of interest due to its potential biological activities. This article reviews the available data on its biological effects, mechanisms of action, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by a biphenyl moiety attached to a piperazine ring, which is further substituted with a phenylethyl group. Its molecular formula is with a molecular weight of approximately 348.49 g/mol. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antidepressant Effects : Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant properties .
- Anticancer Activity : Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, derivatives containing piperazine have demonstrated significant antiproliferative effects against human cancer cells by inducing apoptosis through multiple mechanisms, including the inhibition of key signaling pathways .
Table 1: Summary of Biological Activities
The biological activity of this compound may involve several mechanisms:
- Serotonin Receptor Modulation : The compound may act as a modulator of serotonin receptors, which are crucial in mood regulation and have been implicated in antidepressant effects .
- Inhibition of Cancer Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation by interfering with cell cycle progression and inducing apoptosis through mitochondrial pathways .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antidepressant Activity : A study investigated the effects of piperazine derivatives on depression models in rodents. Results indicated significant reductions in depressive-like behaviors when administered at specific dosages, correlating with increased serotonin levels in the brain .
- Cytotoxicity in Cancer Cells : Research focused on the cytotoxic effects of piperazine derivatives against prostate cancer cell lines (PC3 and DU145). The study found that these compounds induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity compared to established chemotherapeutics .
Q & A
Q. What are the key considerations for designing a synthetic route for 1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine?
Answer:
- Stepwise Functionalization : Piperazine cores are typically modified via nucleophilic substitution or alkylation. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized by reacting piperazine with benzyl halides in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ to deprotonate the amine .
- Protection Strategies : Sequential alkylation may require protecting one nitrogen atom while modifying the other. For biphenylmethyl groups, propargyl bromide or benzyl halides are common electrophiles.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (ethanol) is critical to isolate high-purity products .
Q. How can reaction conditions be optimized for introducing aromatic substituents to piperazine derivatives?
Answer:
- Solvent and Base Selection : Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates. Bases like K₂CO₃ or DIEA enhance nucleophilicity of piperazine nitrogens .
- Temperature Control : Reflux conditions (e.g., 80°C in acetonitrile for 24 hours) improve reaction rates for sluggish substitutions .
- Monitoring : TLC (e.g., hexane/ethyl acetate 2:1) ensures reaction completion and minimizes side products .
Advanced Questions
Q. How can molecular docking studies predict the biological activity of this compound against specific targets?
Answer:
- Target Selection : Prioritize receptors with known piperazine interactions (e.g., tyrosine kinases, serotonin receptors). For instance, 1-(4-fluorobenzyl)piperazine derivatives were docked into kinase active sites using AutoDock Vina .
- Parameterization : Adjust grid boxes to cover binding pockets (e.g., 20 ų) and include water molecules. Use scoring functions (e.g., MM/GBSA) to rank binding affinities.
- Validation : Compare docking poses with crystallized ligand-receptor complexes (e.g., PDB entries) to assess predictive accuracy .
Q. What strategies resolve contradictions in efficacy data across pharmacological assays?
Answer:
- Assay Standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293), incubation time, and compound solubility (e.g., DMSO concentration ≤0.1%) .
- Orthogonal Validation : Confirm antimicrobial activity via both broth microdilution (MIC values) and time-kill assays to distinguish static vs. cidal effects .
- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products (e.g., hydrolyzed piperazine rings) .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
Answer:
- Substituent Screening : Test analogues with halogenated biphenyl (e.g., 4-chloro) or phenylethyl groups (e.g., 2-methyl) to assess steric/electronic impacts on receptor binding .
- Bioisosteric Replacement : Replace the phenylethyl chain with heterocycles (e.g., pyridine) to enhance solubility without compromising affinity .
- Pharmacophore Mapping : Overlay active/inactive analogues to identify critical hydrogen-bond acceptors (e.g., piperazine N-atoms) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for similar piperazine derivatives?
Answer:
- Source Verification : Cross-check purity (≥95% via HPLC) and stereochemistry (e.g., chiral centers in biphenyl groups) .
- Assay Replication : Repeat experiments under identical conditions (e.g., ATP concentration in kinase assays) to isolate protocol-related variability .
- Statistical Rigor : Apply ANOVA or Student’s t-test to determine if differences are significant (p < 0.05) .
Methodological Tables
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Example Conditions | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF vs. acetonitrile | +15% in DMF | |
| Base | K₂CO₃ vs. DIEA | DIEA for hindered amines | |
| Temperature | Room temp. vs. reflux | Reflux improves kinetics |
Q. Table 2: Biological Assay Design
| Assay Type | Key Parameters | Pitfalls to Avoid |
|---|---|---|
| Antimicrobial | MIC in Mueller-Hinton broth, 18–24 hr incubation | Contaminated media |
| Molecular Docking | Grid box size, water inclusion | Overfitting to scoring functions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
